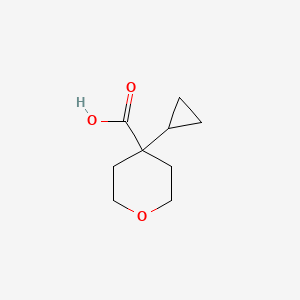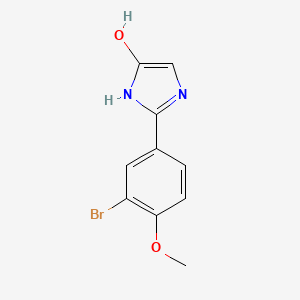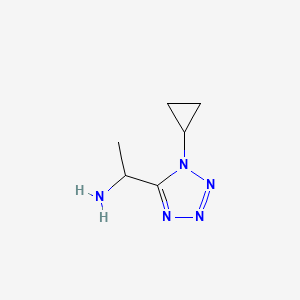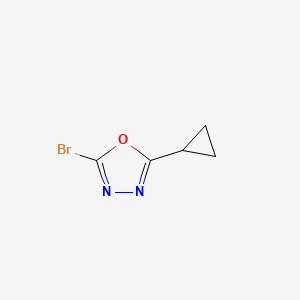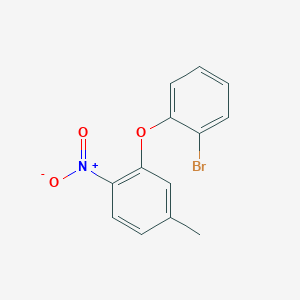
2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is a compound with a wide range of applications in scientific research. This compound is used in a variety of experiments, from synthesis to biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Medicine: Neuroimaging
2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene derivatives have been explored for their potential in neuroimaging. Compounds like (S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine, a derivative iodinated at position 2 of the phenoxy ring, have been synthesized and evaluated for imaging brain norepinephrine transporter (NET) using SPECT . This application is crucial for diagnosing psychiatric and neuronal disorders.
Materials Science: Polymer Synthesis
In materials science, this compound serves as a precursor for synthesizing polymers with specific electronic properties. The bromophenoxy group can be used to introduce cross-linking sites or to modify the electronic characteristics of the polymer backbone, which is essential for creating advanced materials for electronic applications .
Environmental Science: Pollutant Degradation
The bromophenoxy moiety within the compound structure could be utilized in the development of novel catalysts for environmental applications, such as the degradation of pollutants. These catalysts can help in breaking down harmful organic compounds in water and soil, aiding in environmental cleanup efforts .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, derivatives of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene can be used as standards in chromatography to help identify and quantify similar compounds in mixtures. This is particularly useful in quality control processes in pharmaceutical manufacturing .
Organic Synthesis: Benzofuran Synthesis
This compound is valuable in organic synthesis, particularly in the synthesis of benzofuran derivatives. Benzofurans are important heterocyclic compounds that are part of many natural products and pharmaceuticals. The bromophenoxy group can act as a directing group in metal-catalyzed cyclization reactions to form benzofuran rings .
Pharmacology: Drug Development
In pharmacology, the compound’s structure can be modified to create new drug candidates. For example, derivatives like (2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid have been studied for their biological activities and potential therapeutic applications .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body
Mode of Action
The exact mode of action of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is not well-understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The bromophenoxy group may also participate in halogen bonding, a type of non-covalent interaction that can significantly influence the binding affinity of the compound to its targets .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation
Pharmacokinetics
Similar compounds have been shown to have variable bioavailability, depending on factors such as their chemical structure, formulation, route of administration, and the physiological condition of the individual .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of gene expression, and induction of cell death
Action Environment
The action, efficacy, and stability of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds that can interact with the compound, and the physiological condition of the individual .
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-4-methyl-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-9-6-7-11(15(16)17)13(8-9)18-12-5-3-2-4-10(12)14/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCBCKMNZVMMQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)
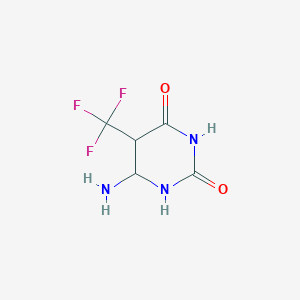
![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)

